Neo-kyotorphin

説明

Discovery and Classification as an Endogenous Pentapeptide

Neo-kyotorphin was first isolated from bovine brain tissue in 1982 ulisboa.ptekb.egcapes.gov.br. Subsequent research confirmed its presence in various mammalian brains, including humans, solidifying its status as an endogenous peptide ulisboa.ptnih.govfrontiersin.orgresearchgate.netscialert.netresearchgate.netwikipedia.orgqyaobio.comresearchgate.netfoliamedica.bgmu-pleven.bg. This peptide is classified as a pentapeptide, meaning it is composed of five amino acid residues linked together by peptide bonds ekb.egcapes.gov.brresearchgate.netnih.govresearchgate.netnih.govnih.gov. The specific amino acid sequence that defines neo-kyotorphin is Threonine-Serine-Lysine-Tyrosine-Arginine (Thr-Ser-Lys-Tyr-Arg), often abbreviated as TSKYR capes.gov.brresearchgate.netnih.govresearchgate.netnih.govnih.govabbexa.comelabscience.comnih.gov. It has also been identified in certain human lung carcinomas, suggesting potential ectopic expression in pathological conditions capes.gov.br.

Relationship and Distinction within the Kyotorphin (B1673678) Peptidome

Neo-kyotorphin is closely related to kyotorphin (KTP), a dipeptide consisting of Tyrosine-Arginine (Tyr-Arg) ulisboa.ptnih.govfrontiersin.orgresearchgate.netresearchgate.netwikipedia.orgqyaobio.commu-pleven.bgnih.gov. Kyotorphin, discovered in 1979, is also known for its analgesic properties and is believed to exert its effects by releasing and stabilizing met-enkephalin, an endogenous opioid peptide ulisboa.ptnih.govfrontiersin.orgresearchgate.netresearchgate.netwikipedia.orgqyaobio.commu-pleven.bg.

While both peptides are involved in pain regulation, neo-kyotorphin distinguishes itself through its structure and mechanism of action. As a pentapeptide, neo-kyotorphin is longer than kyotorphin, potentially allowing for broader receptor interactions . Crucially, neo-kyotorphin's analgesic activity has been shown to operate via a non-opioid mechanism, distinct from kyotorphin's opioid-mediated pathway nih.gov. Research indicates that neo-kyotorphin may achieve its analgesic effects by inhibiting the release of gamma-aminobutyric acid (GABA) in the brain nih.gov. Furthermore, studies suggest neo-kyotorphin exhibits higher efficacy compared to kyotorphin, as indicated by a lower median effective dose (ED50) in experimental models researchgate.net.

Overview of Established Biological Activities in Research Contexts

The primary biological activity extensively studied for neo-kyotorphin is its analgesic effect foliamedica.bgnih.govresearchgate.netnih.govnih.govnih.gov. In animal models, synthetic neo-kyotorphin has demonstrated dose-dependent analgesia comparable in potency to Leu-enkephalin nih.govresearchgate.net. This pain-relieving action is notably resistant to naloxone, an opioid antagonist, supporting its non-opioid mechanism of action nih.gov.

A key proposed mechanism for neo-kyotorphin's analgesic activity involves the inhibition of GABA release . Studies have shown that neo-kyotorphin can inhibit the calcium-dependent and depolarization-evoked release of GABA from synaptosomes, a process that may modulate pain pathways nih.gov.

Beyond analgesia, neo-kyotorphin has also been investigated for other biological roles. It has demonstrated anticonvulsive effects , showing seizure-protecting activity in animal models when administered into specific brain regions nih.gov. Research also suggests a potential role in cell signaling due to the presence of tyrosine and arginine residues, which are involved in phosphorylation and signal transduction . Furthermore, the peptide sequence of neo-kyotorphin (identified as α137-141 peptide) has been noted for its antimicrobial properties and its potential use as a natural preservative in food products preprints.org. The interaction of neo-kyotorphin with cell membranes is also a subject of study, as it may influence how the peptide docks with receptors nih.gov.

Table 1: Key Properties of Neo-kyotorphin

| Property | Value | Source(s) |

| Amino Acid Sequence | Thr-Ser-Lys-Tyr-Arg (TSKYR) | nih.govresearchgate.netabbexa.comelabscience.com |

| Molecular Formula | C28H47N9O9 | elabscience.comnih.govlookchem.com |

| Calculated Molecular Weight | 653.74 Da | elabscience.com |

| ED50 (Analgesia) | 195 nmol/mouse (intracisternal injection, tail pinch test) | researchgate.net |

| Primary Biological Activity | Analgesia | nih.govresearchgate.netnih.gov |

| Proposed Mechanism | Inhibition of GABA release; Non-opioid pathway | nih.gov |

特性

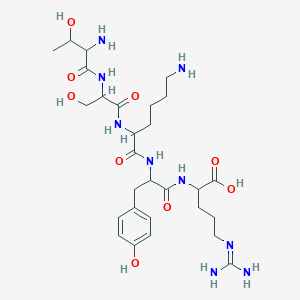

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSYLINFUPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Research on Neo Kyotorphin

Endogenous Biosynthesis and Precursor Proteins

The formation of Neo-kyotorphin in the body is a complex process involving precursor proteins and specific enzymatic cleavage.

Hemoglobin Alpha-Chain as a Biological Origin

Neo-kyotorphin originates from the C-terminal portion of the hemoglobin alpha-chain. nih.gov This discovery identified a significant endogenous source of the peptide, linking it to one of the most abundant proteins in vertebrates. The amino acid sequence of Neo-kyotorphin, Thr-Ser-Lys-Tyr-Arg, directly corresponds to the terminal sequence of this hemoglobin subunit.

Enzymatic Pathways in Neo-kyotorphin Formation

The liberation of Neo-kyotorphin from its hemoglobin precursor is facilitated by specific enzymes. Research has identified the aspartic protease Cathepsin D as a key enzyme in this process. In vitro studies have demonstrated that Cathepsin D can hydrolyze human hemoglobin, leading to the formation of Neo-kyotorphin.

Another enzyme, Angiotensin-Converting Enzyme (ACE) , has been shown to hydrolyze Neo-kyotorphin itself, cleaving it to produce the dipeptide kyotorphin (B1673678) (Tyr-Arg). This indicates that while some enzymes are responsible for its formation, others are involved in its subsequent metabolism.

| Enzyme | Role in Relation to Neo-kyotorphin |

| Cathepsin D | Formation from hemoglobin alpha-chain |

| Angiotensin-Converting Enzyme (ACE) | Degradation to kyotorphin |

Investigation of Tyrosyl-tRNA Synthetase in Peptide Synthesis

While research has not directly implicated Tyrosyl-tRNA Synthetase in the synthesis of the pentapeptide Neo-kyotorphin, its role in the formation of the related analgesic dipeptide, kyotorphin (Tyr-Arg), is well-established. This enzyme catalyzes the direct synthesis of kyotorphin from the amino acids L-tyrosine and L-arginine in an ATP-dependent manner. Given that Neo-kyotorphin contains the kyotorphin sequence at its C-terminus, the biosynthetic pathways of these two peptides are of considerable comparative interest.

Distribution and Cellular Localization Studies

The physiological effects of Neo-kyotorphin are intrinsically linked to its location within the body. While specific data on the distribution of Neo-kyotorphin is limited, studies on the closely related dipeptide kyotorphin provide valuable insights.

Regional Distribution within the Central Nervous System

Neo-kyotorphin was first isolated from bovine brain tissue, indicating its presence within the central nervous system (CNS). nih.gov Detailed regional distribution studies for Neo-kyotorphin are not extensively available. However, research on kyotorphin reveals an uneven distribution throughout the rat brain and spinal cord.

Higher concentrations of kyotorphin are found in regions associated with pain modulation, such as the midbrain, pons, medulla oblongata, and the dorsal horn of the spinal cord. nih.govnih.gov Significant levels are also present in the cerebral cortex and hypothalamus. frontiersin.org Subcellular fractionation studies have shown that kyotorphin is concentrated in the synaptosomal fraction, which is rich in nerve endings. nih.gov

Regional Distribution of Kyotorphin in the Rat Brain nih.gov

| Brain Region | Kyotorphin Concentration (ng/g tissue) |

| Midbrain | 719.5 |

| Pons and Medulla Oblongata | 556.5 |

| Hypothalamus | 391.8 |

| Cerebral Cortex | 367.1 |

| Thalamus | 119.3 |

| Cerebellum | 101.8 |

| Hippocampus | 61.8 |

| Striatum | 45.5 |

| Dorsal half of the spinal cord | 405.1 |

| Ventral half of the spinal cord | 230.2 |

Presence and Significance in Peripheral Tissues

Evidence suggests that the biological landscape of these peptides is not confined to the CNS. The enzyme responsible for kyotorphin synthesis, and by extension, a potential system for related peptides, has been detected in peripheral tissues. Specifically, kyotorphin synthetase activity has been identified in the adrenal glands. nih.gov Furthermore, significant amounts of kyotorphin have been found in the pituitary and adrenal glands, suggesting a potential role for this peptide family in peripheral organs. nih.govfrontiersin.org The presence of these peptides outside the central nervous system opens avenues for investigating their broader physiological significance.

Subcellular Compartmentalization and Synaptosomal Association

While direct studies on the subcellular distribution of neo-kyotorphin are not extensively detailed in the available literature, its function as a precursor to kyotorphin allows for inferences based on the localization of its product. Kyotorphin is known to be concentrated in the synaptosomal fraction of brain tissue, which contains nerve-ending particles. frontiersin.org This enrichment in synaptosomes suggests a role in neurotransmission or neuromodulation. frontiersin.orgnih.gov

Experiments have shown that synaptosomes can be preloaded with kyotorphin, which is then released in a calcium-dependent manner upon depolarization by stimuli like high potassium concentrations. frontiersin.orgnih.gov This behavior is a hallmark of neurotransmitters and neuromodulators that are stored in synaptic vesicles and released into the synaptic cleft to exert their effects. Given that neo-kyotorphin is enzymatically converted into kyotorphin, it is plausible that neo-kyotorphin is present in subcellular compartments associated with peptide processing and packaging, potentially within or near the same synaptosomal fractions where its active product is found. frontiersin.orgnih.gov

Receptor Interactions and Signal Transduction Mechanisms

The biological activity of neo-kyotorphin is intrinsically linked to its conversion to kyotorphin, which then interacts with specific cellular signaling pathways. The direct interaction of neo-kyotorphin with receptors is not well-established; instead, its influence is mediated through its metabolic product.

Specific research on the membrane interaction dynamics of the pentapeptide neo-kyotorphin is limited. However, studies on its dipeptide product, kyotorphin, provide insight into how such peptides may behave at the cell membrane. Molecular dynamics simulations of kyotorphin have shown that it exhibits significant conformational freedom even when strongly interacting with a model lipid bilayer. nih.gov This interaction with the membrane is a critical step that precedes binding to a membrane-bound receptor. The simulations suggest that insertion into the membrane reduces the peptide's conformational freedom, which could be a key aspect of its biological function. nih.gov As a larger peptide, neo-kyotorphin would likely have distinct and more complex dynamics at the membrane surface before its enzymatic cleavage.

A key interaction identified for neo-kyotorphin is not with a signaling receptor but with an enzyme: Angiotensin-Converting Enzyme (ACE). nih.gov Research has demonstrated that ACE, a dipeptidyl carboxypeptidase found in the brain, hydrolyzes neo-kyotorphin. nih.gov This enzymatic action cleaves the pentapeptide to release the active dipeptide, kyotorphin. nih.gov Therefore, the primary "binding profile" identified for neo-kyotorphin in this context is as a substrate for ACE, which acts as a metabolic converter rather than a signal transducer for the peptide itself. The kinetic parameters of this interaction have been characterized, indicating the efficiency of this conversion. nih.gov The direct binding of neo-kyotorphin to specific G protein-coupled receptors, including angiotensin receptors, has not been clearly demonstrated, and its physiological effects are largely attributed to the subsequent actions of kyotorphin. frontiersin.orgnih.gov

| Substrate | Enzyme | Km value (mM) | Product |

|---|---|---|---|

| Neo-kyotorphin | Angiotensin-Converting Enzyme (ACE) | 0.58 | Kyotorphin (Tyr-Arg) |

Data sourced from Kase et al., 1986. nih.gov

The signal transduction mechanisms associated with neo-kyotorphin are indirect and are initiated by its metabolic product, kyotorphin. Kyotorphin is known to act on a specific, yet-to-be-fully-identified G protein-coupled receptor (GPCR). frontiersin.orgnih.gov The activation of this receptor triggers a cascade involving Gi proteins, a class of G proteins that are typically inhibitory but, in this case, lead to the activation of an effector enzyme. frontiersin.orgnih.gov

The binding of kyotorphin to its receptor stimulates Gi protein activation, which in turn activates Phospholipase C (PLC). frontiersin.orgnih.gov PLC is a crucial enzyme in cellular signaling that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). The generation of InsP3 is particularly important, as it binds to InsP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+) and leading to a transient increase in cytosolic Ca2+ concentration, or Ca2+ influx. frontiersin.orgnih.gov This signaling pathway is essential for the neuromodulatory effects of kyotorphin, such as the release of Met-enkephalin. frontiersin.org

| Step | Component | Action | Result |

|---|---|---|---|

| 1 | Kyotorphin (Ligand) | Binds to specific GPCR | Receptor activation |

| 2 | Gi protein | Activated by the GPCR | Gi protein subunits dissociate |

| 3 | Phospholipase C (PLC) | Activated by Gi protein | Cleavage of PIP2 |

| 4 | Inositol Trisphosphate (InsP3) | Generated from PIP2 cleavage | Binds to InsP3 receptors on ER |

| 5 | Calcium (Ca2+) | Released from endoplasmic reticulum | Increased intracellular Ca2+ concentration (Ca2+ influx) |

Pathway described in Ueda et al., 2021 and Santos et al., 2018. frontiersin.orgnih.gov

Metabolic Pathways and Enzymatic Degradation

The metabolic fate of neo-kyotorphin is a critical determinant of its biological activity. Its processing by extracellular enzymes is not a mechanism of clearance but rather one of bioactivation.

Inhibitory Effects on Enkephalin-Degrading Enzymes (e.g., Aminopeptidases, Dipeptidyl Aminopeptidases)

Neo-kyotorphin has been investigated for its potential to modulate the endogenous opioid system by preventing the breakdown of enkephalins. Enkephalins are naturally occurring peptides with analgesic properties, but their action is short-lived due to rapid degradation by various enzymes. Research has explored whether Neo-kyotorphin can inhibit these enkephalin-degrading enzymes, thereby prolonging the analgesic effects of enkephalins.

A key study examined the inhibitory effects of Neo-kyotorphin on several enzymes prepared from monkey brain membrane fractions, including aminopeptidase (B13392206) (AP), dipeptidyl aminopeptidase (DPP), and angiotensin-converting enzyme (ACE). The results indicated that Neo-kyotorphin does exhibit inhibitory activity against these enzymes, although the inhibition was not considered to be highly effective. The half-maximal inhibitory concentrations (IC50) were determined to be 131 µM for aminopeptidase, 306 µM for dipeptidyl aminopeptidase, and 200 µM for angiotensin-converting enzyme.

Table 1: Inhibitory Effects of Neo-kyotorphin on Enkephalin-Degrading Enzymes

| Enzyme | IC50 Value (µM) | Source |

|---|---|---|

| Aminopeptidase (AP) | 131 | nih.gov |

| Dipeptidyl Aminopeptidase (DPP) | 306 | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | 200 | nih.gov |

This research suggests that while Neo-kyotorphin possesses some capacity to inhibit enzymes responsible for enkephalin degradation, its potency in this regard is limited.

Involvement of Peptide Transporters (e.g., PEPT2) in Inactivation

Neurophysiological and Systemic Research on Neo Kyotorphin

Mechanisms of Pain Modulation

The analgesic effects of neo-kyotorphin are complex and involve the engagement of the body's own pain-relief pathways. Unlike classical opioids, its primary mechanism is not direct receptor binding but rather the mobilization of endogenous opioid peptides. Research indicates that synthetic neo-kyotorphin exhibits dose-dependent analgesia in mice, with a potency approximately equal to that of Leu-enkephalin. nih.gov

The primary mechanism through which neo-kyotorphin and the related dipeptide kyotorphin (B1673678) exert their analgesic effects is through the indirect activation of the endogenous opioid system. nih.gov Studies on kyotorphin have shown that while it produces naloxone-reversible analgesia in vivo, it does not directly bind to mu, delta, or kappa opioid receptors in vitro. nih.gov This lack of direct binding strongly supports the hypothesis that its actions are mediated by an intermediary substance. nih.gov The prevailing view is that kyotorphin triggers the release of endogenous opioid peptides, such as Met-enkephalin, which then act on opioid receptors to produce analgesia. nih.govwikipedia.orgfrontiersin.org

Interestingly, some research has indicated that the analgesia produced by neo-kyotorphin is resistant to naloxone, an opioid antagonist. nih.gov This finding suggests that while it may engage endogenous opioid systems, it could also possess non-opioid mechanisms of action, such as the modulation of other neurotransmitter systems like GABA. nih.gov

A significant body of evidence demonstrates that the kyotorphin family of peptides induces the release of Methionine-Enkephalin (Met-enkephalin). wikipedia.orgfrontiersin.org Studies using brain slices from guinea pigs and rats have confirmed that kyotorphin stimulates the release of Met-enkephalin from the striatum and spinal cord in a concentration-dependent manner. frontiersin.orgnih.gov This release is a physiologically controlled process, as it is dependent on the presence of calcium and is abolished by tetrodotoxin, a blocker of voltage-gated sodium channels. nih.gov This suggests that kyotorphin acts by depolarizing enkephalinergic neurons, leading to the release of Met-enkephalin from their nerve terminals. nih.gov

Furthermore, kyotorphin may also contribute to the stabilization of the released Met-enkephalin. wikipedia.org It has been shown to inhibit certain enkephalin-degrading enzymes, known as enkephalinases. nih.govfrontiersin.org By slowing the degradation of Met-enkephalin, neo-kyotorphin could prolong its analgesic effects. frontiersin.org

| Study Focus | Experimental Model | Key Findings | Dependencies | Reference |

|---|---|---|---|---|

| Mechanism of Release | Guinea Pig Striatum and Spinal Cord Slices | Kyotorphin produces a concentration-dependent increase in Met-enkephalin release. | Calcium-dependent; Abolished by tetrodotoxin. | nih.gov |

| Specificity of Release | Rat Striatum In Vitro | Kyotorphin and D-kyotorphin cause dose-dependent Met-enkephalin release. No effect on noradrenaline, GABA, or D-aspartate release. | Calcium-dependent. | nih.gov |

| Electrical Stimulation | Guinea Pig Striatal Slices | Electrical field stimulation enhances kyotorphin-induced Met-enkephalin release. | Calcium-dependent. | nih.gov |

The analgesic action of neo-kyotorphin is ultimately realized through the activation of opioid receptors, but this activation is indirect. nih.gov The peptide itself does not bind to these receptors. nih.govnih.gov Instead, the Met-enkephalin released by neo-kyotorphin acts as the primary ligand for delta (δ) and/or mu (μ) opioid receptors. nih.gov The binding of Met-enkephalin to these receptors initiates the intracellular signaling cascades responsible for antinociception. nih.gov This multi-step process—involving the release of an endogenous opioid which then activates its corresponding receptor—is a key feature of the pain-modulating properties of the kyotorphin family of peptides. nih.gov

Neurotransmitter and Neuromodulatory Roles

Beyond its role in pain modulation, there is substantial evidence that neo-kyotorphin and its related compounds function as neurotransmitters or neuromodulators within the central nervous system. nih.govwikipedia.orgfrontiersin.org This is supported by their specific localization, synthesis, and release mechanisms in the brain. frontiersin.orgfrontiersin.org

Neo-kyotorphin's neuromodulatory function is highlighted by its ability to regulate the release of other neurotransmitters. While studies on the parent compound kyotorphin have shown a high degree of specificity for inducing Met-enkephalin release without affecting other neurotransmitters like noradrenaline, GABA, or D-aspartate, research on neo-kyotorphin has revealed a broader range of action. nih.govfrontiersin.org

| Peptide | Neurotransmitter | Effect | Experimental Model | Reference |

|---|---|---|---|---|

| Neo-kyotorphin | GABA | Inhibited Ca2+-dependent release | Rat Brain Stem Synaptosomes | nih.gov |

| Kyotorphin | Met-enkephalin | Stimulated release | Rat Striatum | nih.gov |

| Kyotorphin | Noradrenaline | No change in basal release | Rat Brain Structures | nih.gov |

| GABA | No change in basal release | |||

| D-aspartate | No change in basal release |

Several lines of evidence support the classification of kyotorphin-related peptides as neuromediators or neuroregulators. frontiersin.orgfrontiersin.org These criteria are fundamental to defining a substance's role in neurotransmission. Kyotorphin is unevenly distributed in the brain, with high concentrations found in regions associated with pain pathways. frontiersin.orgfrontiersin.org Subcellularly, it is localized within synaptosomes (nerve-ending particles), which is consistent with a role in synaptic communication. nih.govfrontiersin.orgfrontiersin.org The brain possesses a specific ATP- and Mg2+-dependent synthetase for its creation from the precursor amino acids tyrosine and arginine. frontiersin.orgfrontiersin.org Furthermore, kyotorphin can be released from synaptosomes in a calcium-dependent manner following depolarization with high potassium concentrations, mimicking the natural process of neurotransmitter release. nih.govfrontiersin.orgfrontiersin.org Finally, the existence of a specific G protein-coupled receptor for kyotorphin has been identified, which mediates its cellular effects. frontiersin.orgfrontiersin.org

| Criterion | Supporting Evidence | Reference |

|---|---|---|

| Synthesis | Generated by a specific synthetase from L-tyrosine and L-arginine. | frontiersin.orgfrontiersin.org |

| Storage | Subcellularly localized in the synaptosome fraction (nerve-ending particles). | frontiersin.orgfrontiersin.org |

| Release | Released from synaptosomes by high K+ depolarization in a Ca2+-dependent manner. | nih.govfrontiersin.orgfrontiersin.org |

| Receptor Interaction | Acts on a specific G protein-coupled receptor that activates phospholipase C. | frontiersin.orgfrontiersin.org |

| Regional Distribution | Unevenly distributed in the brain, with high concentrations in pain pathways. | frontiersin.orgfrontiersin.org |

Other Documented Physiological Modulations

While the related dipeptide, kyotorphin, has been studied for its role as a thermoregulator, specific research detailing the effects of neo-kyotorphin on thermoregulation is not extensively covered in available scientific literature. nih.govfrontiersin.org Studies on kyotorphin have shown it can induce hypothermia in mice, suggesting a potential mechanism involving the thyrotropin-releasing hormone (TRH) neuronal system rather than opioid receptors. nih.gov However, direct evidence of neo-kyotorphin's involvement in regulating body temperature remains to be fully elucidated.

Neo-kyotorphin, a peptide isolated from the brain of hibernating ground squirrels, has been investigated for its potential role in regulating physiological states associated with hibernation. When administered intracerebroventricularly to rats, neo-kyotorphin induced behavioral and electroencephalogram (EEG) changes that mimic certain aspects of the transition into a hibernation-like state. These effects included a period of increased orientational reactions and stereotypical movements followed by the onset of drowsiness approximately 15-20 minutes after administration. The corresponding EEG analysis showed an enhancement of delta wave activity, which is characteristic of deep sleep states.

The direct role of neo-kyotorphin in modulating the physiological stress response is an area requiring further specific investigation. Research has more prominently focused on the parent compound, kyotorphin, which has been shown to influence the stress axis. frontiersin.orgfrontiersin.org For instance, kyotorphin can augment the release of oxytocin, a hormone involved in stress responses, and activate the sympathetic nervous system. frontiersin.org Other studies suggest kyotorphin and its synthetic analogs may act as anti-stressor substances by inhibiting stress-induced elevations in adrenocorticotropic hormone (ACTH) and corticosterone. scialert.net However, dedicated studies to determine whether neo-kyotorphin exhibits similar or distinct properties in stress modulation are not clearly detailed in the available research.

Studies in rat models have demonstrated that neo-kyotorphin induces distinct and measurable behavioral changes. Following intracerebroventricular administration, rats exhibited behaviors similar to those observed after receiving brain extracts from hibernating ground squirrels. The initial effects included an increase in orientational reactions and a higher frequency of stereotypical movements such as scratching, grooming, yawning, hiccuping, and sneezing. This period of activity was followed by the onset of drowsiness.

These behavioral observations were correlated with specific changes in brain electrical activity, as measured by EEG. The administration of neo-kyotorphin led to a reduction in theta and alpha rhythms and a significant enhancement of delta and beta frequencies.

Table 1: Summary of Behavioral and EEG Effects of Neo-kyotorphin in Rats

| Parameter | Observed Effect |

|---|---|

| Behavior | Increased orientational reactions, stereotypical scratching, grooming, yawning, hiccuping, sneezing, followed by drowsiness. |

| EEG - Delta Rhythm | Enhanced activity. |

| EEG - Beta Rhythm | Enhanced activity. |

| EEG - Theta Rhythm | Reduced activity. |

| EEG - Alpha Rhythm | Reduced activity. |

Neo-kyotorphin has been shown to possess antiepileptic properties in animal models of seizures. nih.gov In studies using rats, the administration of neo-kyotorphin demonstrated a protective effect against convulsions induced by picrotoxin. nih.gov The research indicates that the anticonvulsive effects are dependent on the site of administration within the brain, suggesting targeted mechanisms of action. nih.gov

When administered into the lateral brain ventricle, neo-kyotorphin increased the latency to seizure onset and reduced the severity of the convulsions. nih.gov Further investigations revealed that its potency varied with the injection site, as detailed in the table below.

Table 2: Anticonvulsive Effects of Neo-kyotorphin in a Picrotoxin-Induced Seizure Model in Rats

| Brain Region of Administration | Observed Anticonvulsive Effect | Relative Potency/Efficacy |

|---|---|---|

| Lateral Brain Ventricle | Increased latency and attenuated severity of convulsions. nih.gov | Effective. nih.gov |

| CA1 Hippocampi | Dose-dependent anticonvulsive effects observed. nih.gov | Potency ranked as d-ser-2-NKT > Neo-kyotorphin > Kyotorphin. nih.gov |

| Substantia Nigra Reticulata | Displayed a seizure-protecting effect. nih.gov | Equal to d-ser-2-NKT and higher than that of Kyotorphin. nih.gov |

These findings conclude that neo-kyotorphin provides a structure-dependent, dose-dependent, and target site-dependent antiepileptic effect. nih.gov

Neo-kyotorphin and its related fragments have been found to influence cell proliferation in different cell types, including preadipocytes and certain tumor cell lines.

Preadipocyte Proliferation: Research on cultured brown preadipocytes has shown that neo-kyotorphin can stimulate cell proliferation. nih.gov In a serum-containing medium, its effect on stimulating DNA and protein synthesis was comparable to that of norepinephrine (B1679862). nih.gov The study also noted that neo-kyotorphin and norepinephrine both stimulated a comparable rise in intracellular calcium (Ca2+) in freshly isolated brown preadipocytes. nih.gov These findings suggest that peripheral tissues, such as brown adipose tissue, contain receptors for neo-kyotorphin. nih.gov

Table 3: Effects of Neo-kyotorphin on Brown Preadipocyte Proliferation

| Condition | Finding |

|---|---|

| Serum-Containing Media | Stimulated DNA and protein synthesis, comparable to norepinephrine. nih.gov |

| Serum-Free Media | A decrease and a shift of the maximal effect to a lower concentration were observed. nih.gov |

| Intracellular Calcium (Ca2+) | Stimulated a Ca2+ rise comparable to norepinephrine. nih.gov |

| cAMP Level | Did not affect the cAMP level in non-stimulated or norepinephrine-stimulated cells. nih.gov |

Tumor Cell Proliferation: Studies have investigated the proliferative activity of hemoglobin fragments that are structurally related to neo-kyotorphin. Several α-hemoglobin fragments were found to stimulate the proliferation of L929 tumor cells, with the fragment α-(134-141) being the most active. nih.gov This same fragment also stimulated the proliferation of M3 melanoma cells. nih.gov The effect on L929 cells was found to be independent of cell density. nih.gov In M3 melanoma cells, the fragments α-(137-141) and α-(134-141) were most active at a specific cell density, regardless of the fetal bovine serum content in the culture medium. nih.gov

Table 4: Proliferative Activity of Neo-kyotorphin-Related Hemoglobin Fragments on Tumor Cells

| Cell Line | Active Fragment(s) | Observation |

|---|---|---|

| L929 (Tumor Cells) | Multiple α-hemoglobin fragments, with α-(134-141) being most active. nih.gov | Stimulated cell proliferation; effect was cell density independent. nih.gov |

| M3 (Melanoma Cells) | α-(134-141) and α-(137-141). nih.gov | Stimulated cell proliferation; most active at a density of 10,000 cells/well. nih.gov |

Mentioned Compounds

Structure Activity Relationship Sar and Derivative Research

Impact of Peptide Modifications on Functional Efficacy

Modifications to the Neo-kyotorphin peptide backbone or its termini have been explored to enhance its functional efficacy, including increased potency, altered receptor interactions, and improved stability. For example, the amidated form, L-tyrosyl-L-arginine amide (KTP-NH2), has demonstrated improved analgesic efficacy following systemic administration, suggesting enhanced BBB crossing capabilities nih.govacs.org. Furthermore, the incorporation of D-amino acid residues or N-terminal methylation has yielded derivatives with altered properties. One such derivative, Tyr(NMe)-Arg-OH, showed potent nociceptive activity at sub-attomolar doses, suggesting an extraordinary potency possibly due to amplification through local substance P release researchgate.net. These modifications aim to optimize the peptide's interaction with its target(s) and prolong its duration of action by increasing its resistance to enzymatic breakdown.

Development of Analogs and Derivatives for Enhanced Bioavailability

A primary goal in Neo-kyotorphin derivative research is to overcome its pharmacokinetic limitations, specifically its poor blood-brain barrier (BBB) permeability and susceptibility to enzymatic degradation.

Strategies for Improved Blood-Brain Barrier Permeability

The BBB presents a significant hurdle for peptide therapeutics targeting the central nervous system. Strategies to enhance Neo-kyotorphin's BBB permeability include increasing its lipophilicity and employing specific delivery systems. Conjugating Neo-kyotorphin with lipophilic moieties, such as ibuprofen, has been shown to improve its interaction with biological membranes and enhance its analgesic efficacy, suggesting improved BBB penetration frontiersin.orgresearchgate.net. For instance, IbKTP-NH2, a derivative conjugated with ibuprofen, demonstrated maximal membrane permeability and induced long-lasting antinociception acs.orgfrontiersin.org. Other approaches involve the use of chemical delivery systems (CDS) and brain-targeted redox analogues (BTRA), which package the peptide in a manner that facilitates its transport across the BBB researchgate.netacs.org. These systems often utilize lipophilic functions and specific targeting moieties to ensure entry into the brain mdpi.comdovepress.comnih.gov.

Modifications for Increased Resistance to Enzymatic Degradation

Neo-kyotorphin is rapidly degraded by extracellular peptidases, limiting its in vivo efficacy nih.govnih.gov. To counter this, researchers have developed derivatives with enhanced enzymatic stability. Replacing the standard peptide bond with a reduced amide bond (-CH2NH-) or incorporating N-methylated amino acids has been shown to prevent enzymatic degradation researchgate.net. For example, Tyr-D-Arg was one of the initial derivatives found to be less susceptible to enzymatic degradation by kyotorphin (B1673678) degrading aminopeptidase (B13392206) (KTPase), exhibiting a longer-lasting analgesic effect compared to native Neo-kyotorphin nih.govfrontiersin.org. The use of unnatural amino acids, such as norcanavaine and norcanaline, has also yielded analogs with improved stability against peptidases researchgate.netbiosciencejournals.com. These modifications aim to protect the peptide from hydrolysis, thereby prolonging its presence and activity in the biological system.

Advanced Research Methodologies and Approaches in Neo Kyotorphin Studies

Peptidomics and Comparative Peptidomics

Peptidomics, the comprehensive analysis of peptides in a biological sample, provides the tools to identify and quantify endogenous peptides like Neo-kyotorphin. This field is essential for understanding the processing of parent proteins, such as hemoglobin, into bioactive fragments.

The characterization of Neo-kyotorphin and other peptides from complex biological sources relies heavily on the integration of separation and mass spectrometry techniques. A typical workflow involves initial extraction of peptides from tissues, such as the brain or tumor tissues, followed by purification steps to isolate peptides from larger proteins and other molecules. nih.govnih.gov

High-performance liquid chromatography (HPLC) is a fundamental tool for separating the complex mixture of peptides. nih.gov Specifically, reversed-phase HPLC is often employed to separate peptides based on their hydrophobicity. uzh.ch The separated peptides are then introduced into a mass spectrometer for identification and sequencing.

Mass Spectrometry (MS) is the cornerstone of peptidomics. nih.gov

Electrospray Ionization (ESI): This soft ionization technique is commonly used to generate multiply charged peptide ions from the liquid phase, making them amenable to mass analysis. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique is crucial for sequencing peptides. nih.govscispace.com In a tandem mass spectrometer, peptide ions of a specific mass-to-charge ratio are selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that allows for the determination of the peptide's amino acid sequence. nih.gov This methodology has been successfully used to identify various hemoglobin-derived peptides. nih.govnih.gov

Advanced workflows may also incorporate techniques like ultra-performance liquid chromatography (UPLC) for higher resolution separations prior to MS/MS analysis, enhancing the sensitivity and accuracy of peptide identification. cdc.gov

Comparative peptidomics allows for the analysis of the relative abundance and activity of different hemoglobin-derived peptides, including Neo-kyotorphin, hemorphins, and hemopressin. These studies often focus on comparing their biological activities, such as antioxidant and antimicrobial properties.

Hemoglobin hydrolysates from different sources (e.g., bovine and human) have been shown to possess strong antioxidant and antimicrobial activities. nih.gov The antioxidant potential of these hydrolysates is often compared to synthetic antioxidants like Butylated hydroxytoluene (BHT) and to specific synthetic peptides like Neo-kyotorphin. For instance, studies have measured the relative antioxidant activity (RAA) of Neo-kyotorphin using assays like the β-carotene bleaching test. In one such study, Neo-kyotorphin exhibited significant lipid protection capabilities.

Below is a table comparing the antioxidant activity of different hemoglobin-derived products.

| Sample | Concentration | Antioxidant Activity Assay | Reported Activity |

| Neo-kyotorphin (NKT) | 0.5 mg/mL | β-carotene bleaching | 84.95 ± 5.63% Relative Antioxidant Activity (RAA) compared to BHT |

| Human Hemoglobin Hydrolysate | 10 mg/mL | β-carotene bleaching | 98.7 ± 9.17% RAA |

| Bovine Hemoglobin Hydrolysate | 10 mg/mL | β-carotene bleaching | 99.8 ± 1.5% RAA |

| Butylated hydroxytoluene (BHT) | 0.5 mg/mL | β-carotene bleaching | 100 ± 1.12% RAA (Reference) |

This table is generated from data presented in a comparative study of hemoglobin hydrolysates.

Similarly, the antimicrobial activity of hemoglobin hydrolysates containing peptides like Neo-kyotorphin has been evaluated against various bacterial strains, demonstrating their potential as a source of natural antimicrobial agents.

In Vitro Model Systems for Functional Characterization

To understand the biological functions of Neo-kyotorphin, researchers utilize various in vitro model systems that mimic physiological environments. These systems are instrumental in characterizing its antimicrobial, antioxidant, and neuromodulatory activities.

Cell culture models are fundamental for assessing the bioactivity of peptides like Neo-kyotorphin at the cellular level.

Antimicrobial Activity: The antimicrobial efficacy of peptides is commonly determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains in culture. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.orgoup.com While kyotorphin (B1673678) itself lacks antimicrobial properties, its derivatives have shown activity against bacteria like Staphylococcus aureus. nih.gov Hemoglobin hydrolysates, which contain a mixture of peptides including sequences related to Neo-kyotorphin, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antioxidant Activity: The antioxidant capacity of Neo-kyotorphin can be assessed in cell-based assays that measure the peptide's ability to protect cells from oxidative damage induced by reactive oxygen species (ROS).

Antimitotic Activity: The influence of Neo-kyotorphin on cell proliferation has been noted, with studies indicating it can act as a proliferation stimulus for tumor cells. nih.gov This activity can be quantified in cell culture by treating cancer cell lines with the peptide and measuring changes in cell viability and proliferation rates using assays such as the MTT assay. Neo-kyotorphin has been isolated from human lung carcinoma, suggesting a potential role in tumor biology. nih.gov

To investigate the neuromodulatory effects of Neo-kyotorphin, researchers have utilized preparations of neural tissue. While studies on live brain slices are a common approach for studying synaptic transmission, research on Neo-kyotorphin has specifically employed crude synaptosomes. nih.gov Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter release and are a valuable tool for studying presynaptic mechanisms.

A key study demonstrated that Neo-kyotorphin inhibits the calcium-dependent, depolarization-evoked release of the neurotransmitter γ-aminobutyric acid (GABA) from crude synaptosomes isolated from the lower brain stem of rats. nih.gov This inhibitory effect on GABA release is believed to be a component of its analgesic mechanism. nih.gov This finding suggests that Neo-kyotorphin can directly modulate synaptic transmission in the central nervous system. In contrast, the related dipeptide kyotorphin has been shown to be taken up by synaptosomes and released in a calcium-dependent manner, suggesting it may act as a neurotransmitter or neuromodulator itself. nih.gov

Model membrane systems, such as lipidic vesicles (liposomes), are used to study the direct interaction of peptides with cell membranes. These interactions are thought to be crucial for the biological activity of many peptides, potentially by concentrating the peptide near its receptor or by inducing a specific conformation required for receptor binding. nih.gov

Fluorescence spectroscopy is a powerful technique used in these studies. By observing changes in the fluorescence of the peptide's intrinsic fluorophores (like the tyrosine residue in Neo-kyotorphin), researchers can deduce information about the peptide's location, orientation, and extent of incorporation into the membrane. nih.gov

Studies using lipidic vesicles have revealed key aspects of Neo-kyotorphin's interaction with membranes:

The phenolic ring of the tyrosine residue in Neo-kyotorphin is located in a shallow position within the membrane. nih.gov

The extent of the peptide's partitioning into the membrane is influenced by the physical state of the membrane, being less in more rigid, gel-crystalline membranes compared to more fluid, liquid-crystalline membranes. nih.gov

The presence of cholesterol in the membrane can cause a reorientation of the tyrosine ring at the bilayer interface. nih.gov

These findings support the "membrane catalysis" model, where the lipid membrane acts as a catalyst for the ligand's activity by modulating the exposure and orientation of key residues involved in receptor docking. nih.gov

The table below summarizes findings from a study on the interaction of Neo-kyotorphin with model membrane systems.

| Membrane Property | Observation | Implication |

| Tyrosine Location | Shallow position in the membrane | The active part of the peptide is positioned at the membrane-water interface, accessible for receptor interaction. |

| Membrane Phase | Less partition in gel-crystalline phase | The fluidity of the cell membrane can regulate the peptide's interaction and subsequent activity. |

| Cholesterol Presence | Reorientation of the tyrosine ring | Membrane composition, specifically cholesterol content, can modulate the conformation of the peptide for receptor binding. |

This table is generated from data presented in a study utilizing fluorescence techniques with lipidic vesicles.

Animal Models in Neo-kyotorphin Research

The in vivo investigation of Neo-kyotorphin's physiological effects relies heavily on the use of specific and validated animal models. These models are crucial for elucidating the peptide's mechanisms of action and therapeutic potential across different neurological domains, including pain, neurodegeneration, and epilepsy.

Preclinical Models for Analgesia Assessment

The analgesic properties of Neo-kyotorphin have been primarily demonstrated in rodent models, with early studies establishing its dose-dependent analgesic effects in mice. nih.govnih.gov The potency of synthetic Neo-kyotorphin was found to be approximately equal to that of Leu-enkephalin. nih.gov

One of the key preclinical models used to assess the antinociceptive effects of Neo-kyotorphin is the tail-pinch test in mice. This test measures the animal's response latency to a pressure stimulus applied to the tail. Research has shown that intracisternal administration of Neo-kyotorphin produces a naloxone-resistant analgesia in this model, suggesting a mechanism of action distinct from classical opioid pathways. nih.govnih.gov This non-opioid nature of Neo-kyotorphin-induced analgesia is a significant finding, as it indicates potential for pain relief without the common side effects associated with opioid analgesics. nih.gov

While the hot-plate test and acetic acid-induced writhing test are common models for evaluating centrally and peripherally acting analgesics, specific studies detailing the effects of Neo-kyotorphin in these particular models are not extensively documented in the currently available research. However, studies on the related compound, kyotorphin, and its derivatives have utilized the tail-flick test, another method for assessing thermal pain, and have shown positive analgesic effects. frontiersin.org

| Preclinical Model | Animal Species | Key Findings for Neo-kyotorphin | Citation |

|---|---|---|---|

| Tail-Pinch Test | Mouse | Produces dose-dependent, naloxone-resistant analgesia. | nih.govnih.gov |

Models for Neurodegeneration Research (e.g., Alzheimer's Disease Models)

While the direct investigation of Neo-kyotorphin in animal models of neurodegeneration is not widely reported, extensive research has been conducted on its parent compound, kyotorphin, and its derivatives, providing valuable insights into the potential role of this peptide family in conditions like Alzheimer's disease.

Studies have utilized sporadic models of Alzheimer's disease, which are considered more representative of the common form of the disease in humans. frontiersin.org Two prominent models in this area are:

Amyloid-beta (Aβ) Peptide-Induced Model: In this model, Aβ peptide is injected intracerebroventricularly (i.c.v.) into rats, leading to memory deficits and synaptic impairments. Research on an amidated derivative of kyotorphin in this model demonstrated that systemic administration could prevent memory deficits. frontiersin.orgnih.gov This suggests a potential neuroprotective role for kyotorphin-related peptides against Aβ-induced toxicity. frontiersin.org

Streptozotocin (STZ)-Induced Model: Intracerebroventricular injection of STZ in rats is used to create a non-transgenic model of sporadic Alzheimer's disease, characterized by cognitive impairments and neurochemical changes. researchgate.netfrontiersin.org Studies have shown that kyotorphin can offer a moderate protective effect against the behavioral and histological abnormalities induced in this model. researchgate.netresearchgate.net

These findings in models of Alzheimer's disease using kyotorphin and its derivatives suggest that Neo-kyotorphin could also possess neuroprotective properties, warranting further investigation in these and other neurodegeneration models.

| Preclinical Model | Animal Species | Key Findings for Kyotorphin/Derivatives (Context for Neo-kyotorphin) | Citation |

|---|---|---|---|

| Amyloid-beta (Aβ) Peptide-Induced Model | Rat | Amidated kyotorphin prevented memory deficits. | frontiersin.orgnih.gov |

| Streptozotocin (STZ)-Induced Model | Rat | Kyotorphin showed moderate protective effects against behavioral and histological changes. | researchgate.netresearchgate.net |

Models for Epilepsy Research

Direct evidence supports the anticonvulsant potential of Neo-kyotorphin in preclinical models of epilepsy. One of the primary models used in this research is the picrotoxin-induced convulsion model in rats. Picrotoxin is a non-competitive antagonist of the GABA-A receptor, and its administration induces seizures.

In a key study, the administration of Neo-kyotorphin into the lateral brain ventricle of rats was shown to significantly increase the latency to the onset of picrotoxin-induced convulsions and attenuate their severity. nih.gov This seizure-protecting effect was also observed when Neo-kyotorphin was administered directly into specific brain regions, such as the CA1 hippocampus and the substantia nigra reticulata. nih.gov The research concluded that the antiepileptic effect of kyotorphin and its analogs, including Neo-kyotorphin, is structure-dependent, dose-dependent, and target site-dependent. nih.gov

These findings highlight the potential of Neo-kyotorphin as a therapeutic agent for epilepsy and underscore the importance of chemically-induced seizure models in evaluating its efficacy and mechanism of action.

| Preclinical Model | Animal Species | Key Findings for Neo-kyotorphin | Citation |

|---|---|---|---|

| Picrotoxin-Induced Convulsions | Rat | Increased latency and attenuated severity of seizures. | nih.gov |

Future Research Directions and Unanswered Questions

Definitive Elucidation of Putative Neo-kyotorphin Receptors

A significant gap in our understanding of neo-kyotorphin's mechanism of action is the definitive identification of its receptor(s). While the receptor for the related dipeptide, kyotorphin (B1673678) (Tyr-Arg), has been a subject of investigation, it is not yet clear whether neo-kyotorphin acts through the same or a distinct receptor system. nih.gov The analgesic effects of neo-kyotorphin are notably not blocked by the opioid antagonist naloxone, suggesting a non-opioid receptor pathway. nih.gov

Future research should prioritize the following approaches to identify and characterize the neo-kyotorphin receptor:

Radioligand Binding Assays: Utilizing radiolabeled neo-kyotorphin to screen various brain regions and cell lines for specific binding sites.

Receptor Cloning and Expression: Employing molecular biology techniques to isolate and clone the gene encoding the putative receptor.

Photoaffinity Labeling: Using photoreactive derivatives of neo-kyotorphin to covalently label and subsequently identify the receptor protein.

Functional Assays: Developing cell-based assays to screen for receptor activation by neo-kyotorphin and its analogs.

Comprehensive Characterization of Downstream Signaling Cascades

The intracellular signaling pathways activated by neo-kyotorphin remain largely uncharacterized. For kyotorphin, evidence points towards a G-protein coupled receptor (GPCR) that activates a Gαi subunit and phospholipase C (PLC), leading to an influx of Ca2+. nih.govnih.gov It is crucial to determine if neo-kyotorphin utilizes a similar cascade or engages different second messenger systems.

Key research questions to be addressed include:

Does neo-kyotorphin binding lead to changes in intracellular cyclic AMP (cAMP) or inositol (B14025) phosphate levels?

Which specific G-protein subunits are coupled to the putative neo-kyotorphin receptor?

What are the downstream effector proteins and ion channels modulated by neo-kyotorphin signaling?

Advanced techniques such as FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) biosensors can be employed to monitor real-time signaling events in living cells upon neo-kyotorphin stimulation.

Advanced Approaches for Investigating Endogenous Biosynthesis and Metabolism

Neo-kyotorphin is known to be derived from the α-chain of hemoglobin. nih.gov However, the precise enzymatic pathways and regulatory mechanisms governing its biosynthesis in the brain are not fully understood. Furthermore, its metabolic fate and the enzymes responsible for its degradation are critical determinants of its biological activity. Studies have shown that neo-kyotorphin can inhibit enkephalin-degrading enzymes such as aminopeptidase (B13392206), dipeptidyl aminopeptidase, and angiotensin-converting enzyme, though with relatively high IC50 values, suggesting it may also play a role in modulating the levels of other neuropeptides. nih.gov

Future investigations should focus on:

Identifying Specific Proteases: Utilizing proteomics and activity-based protein profiling to identify the specific proteases responsible for liberating neo-kyotorphin from hemoglobin.

Metabolite Profiling: Employing mass spectrometry-based metabolomics to identify the degradation products of neo-kyotorphin in brain tissue and cerebrospinal fluid.

Enzyme Kinetics and Inhibition: Characterizing the kinetics of the enzymes involved in neo-kyotorphin metabolism and developing specific inhibitors to probe its physiological functions.

Exploration of Novel Biological Activities and Therapeutic Potential

The primary biological activity attributed to neo-kyotorphin is its analgesic effect. nih.govnih.gov However, given its presence in the brain, it is plausible that it possesses other neuromodulatory functions. The related peptide, kyotorphin, has been implicated in a range of biological activities beyond analgesia, including roles as an antiepileptic, thermoregulator, and modulator of stress and behavior. nih.govfrontiersin.org

Areas for future exploration of neo-kyotorphin's therapeutic potential include:

Neuroprotection: Investigating whether neo-kyotorphin exhibits neuroprotective effects in models of neurodegenerative diseases or ischemic injury.

Anti-inflammatory Effects: Exploring its potential role in modulating neuroinflammation, a key component of many central nervous system disorders.

Cognitive Function: Assessing its impact on learning and memory processes.

Development of Next-Generation Peptide Therapeutics based on Neo-kyotorphin Scaffolds

The native pentapeptide structure of neo-kyotorphin may have limitations as a therapeutic agent due to factors such as poor blood-brain barrier permeability and susceptibility to enzymatic degradation. nih.gov However, its unique structure and biological activity make it an attractive scaffold for the design of novel peptide-based therapeutics.

Future drug development efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of neo-kyotorphin analogs to identify key structural motifs responsible for its activity and to enhance its potency and stability.

Peptidomimetics: Designing non-peptide molecules that mimic the three-dimensional structure and biological activity of neo-kyotorphin but with improved pharmacokinetic properties.

Targeted Delivery Systems: Developing strategies to enhance the delivery of neo-kyotorphin or its analogs to the central nervous system, for example, by conjugation to brain-penetrating peptides or encapsulation in nanoparticles. nih.gov

The development of such next-generation therapeutics holds promise for treating a range of neurological disorders, particularly those involving pain and neuroinflammation.

Interactive Data Table: Inhibitory Effects of Neo-kyotorphin on Enkephalin-Degrading Enzymes

| Enzyme | IC50 (µM) |

| Aminopeptidase (AP) | 131 |

| Dipeptidyl aminopeptidase (DPP) | 306 |

| Angiotensin-converting enzyme (ACE) | 200 |

Data from Hazato et al., 1986. nih.gov

Q & A

Q. What are the primary analytical techniques for identifying and quantifying neo-kyotorphin in biological samples?

Neo-kyotorphin is typically isolated and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which provides high sensitivity and specificity. For example, peptide mapping via reverse-phase HPLC with photodiode array detection has been employed to characterize hemoglobin hydrolysates structurally related to neo-kyotorphin . Researchers should optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and validate methods using synthetic neo-kyotorphin standards.

Q. What in vitro models are suitable for studying neo-kyotorphin’s neuropharmacological effects?

Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are commonly used. Experimental protocols often involve pre-treating cells with neo-kyotorphin and measuring downstream effects via calcium imaging, cAMP assays, or Western blotting for opioid receptor activation. Include controls for endogenous opioid peptides (e.g., β-endorphin) to isolate neo-kyotorphin-specific responses .

Q. How does neo-kyotorphin’s structure influence its stability in physiological conditions?

Neo-kyotorphin’s stability is determined by its peptide backbone and susceptibility to enzymatic degradation. Perform degradation assays in serum or plasma at 37°C, sampling at intervals (e.g., 0, 30, 60 minutes) and quantifying intact peptide via HPLC-MS. Compare with stabilized analogs (e.g., D-amino acid substitutions) to assess structural vulnerabilities .

Advanced Research Questions

Q. How can contradictory findings about neo-kyotorphin’s receptor specificity be resolved?

Contradictions in receptor binding data (e.g., µ-opioid vs. δ-opioid receptor affinity) may arise from assay variability. Use orthogonal methods:

- Radioligand binding assays with purified receptors and competitive antagonists.

- Functional assays (e.g., GTPγS binding) to measure receptor activation.

- Computational docking simulations to predict binding poses (e.g., using AutoDock Vina). Cross-validate results across multiple labs and publish raw data for transparency .

Q. What experimental designs mitigate confounding factors in vivo studies of neo-kyotorphin’s analgesic effects?

- Use blinded, randomized trials in animal models (e.g., tail-flick test).

- Control for endogenous opioid tone via naloxone pretreatment.

- Include dose-response curves (e.g., 0.1–10 mg/kg) and measure plasma half-life to correlate pharmacokinetics with efficacy.

- Report data using standardized metrics (e.g., % maximum possible effect) .

Q. What strategies optimize neo-kyotorphin synthesis for high-purity research-grade material?

- Solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity).

- Characterize products via MALDI-TOF MS and amino acid analysis.

- For scale-up, evaluate enzymatic hydrolysis of precursor proteins (e.g., hemoglobin) using trypsin or pepsin, monitoring yield via Kjeldahl nitrogen assays .

Data Interpretation and Reporting

Q. How should researchers address variability in neo-kyotorphin’s bioactivity across species?

- Conduct comparative studies in rodents, primates, and human cell lines.

- Use species-specific receptor isoforms in transfection assays (e.g., CHO cells expressing human µ-opioid receptors).

- Publish negative results to clarify interspecies differences .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of neo-kyotorphin?

- Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism.

- Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) .

Methodological Best Practices

- Reproducibility : Document protocols in line with the ARRIVE guidelines (e.g., sample size calculations, randomization methods) .

- Data sharing : Deposit raw HPLC traces, mass spectra, and animal trial datasets in repositories like Zenodo or Figshare .

- Ethical compliance : For in vivo studies, obtain approval from institutional animal care committees and adhere to NIH guidelines .

Q. Table 1: Common Neo-Kyotorphin Research Parameters

| Parameter | Recommended Method | Key Considerations |

|---|---|---|

| Purity assessment | Reverse-phase HPLC with UV detection (214 nm) | Use C18 columns; validate with MS/MS |

| Receptor binding affinity | Radioligand displacement assays | Include nonspecific binding controls |

| In vivo efficacy | Hot-plate test (rodents) | Control for stress-induced analgesia |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。